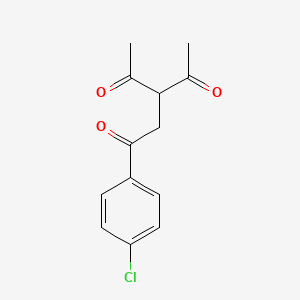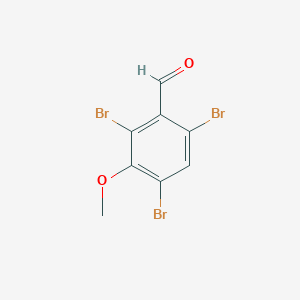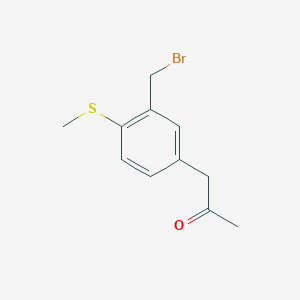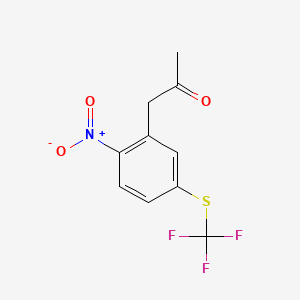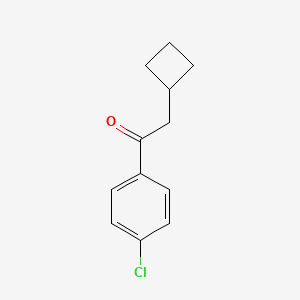
1-(4-Chlorophenyl)-2-cyclobutylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4-chlorophenyl)-2-cyclobutyl-, also known as 1-(4-chlorophenyl)-2-cyclobutylethanone, is an organic compound with the molecular formula C12H13ClO. This compound is characterized by the presence of a chlorophenyl group and a cyclobutyl group attached to an ethanone backbone. It is a derivative of acetophenone and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-cyclobutylethanone typically involves the Friedel-Crafts acylation reaction. In this process, 4-chlorobenzoyl chloride reacts with cyclobutylmagnesium bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of 1-(4-chlorophenyl)-2-cyclobutylethanone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction mixture is continuously monitored for temperature and pressure to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-chlorophenyl)-2-cyclobutylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(4-chlorophenyl)-2-cyclobutylethanone has several scientific research applications across different fields:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-2-cyclobutylethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(4-chlorophenyl)-2-cyclobutylethanone can be compared with other similar compounds, such as:
Acetophenone: The parent compound, which lacks the cyclobutyl group.
4-Chloroacetophenone: Similar structure but without the cyclobutyl group.
Cyclobutylacetophenone: Similar structure but without the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and cyclobutyl groups in 1-(4-chlorophenyl)-2-cyclobutylethanone imparts unique chemical and biological properties, making it distinct from its analogs
Propriétés
Numéro CAS |
102580-67-6 |
|---|---|
Formule moléculaire |
C12H13ClO |
Poids moléculaire |
208.68 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-2-cyclobutylethanone |
InChI |
InChI=1S/C12H13ClO/c13-11-6-4-10(5-7-11)12(14)8-9-2-1-3-9/h4-7,9H,1-3,8H2 |
Clé InChI |
IQZRCWGUAHAXKW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


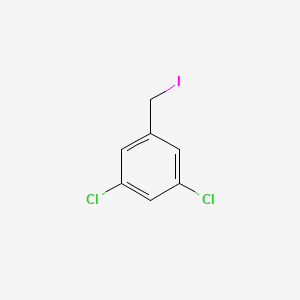

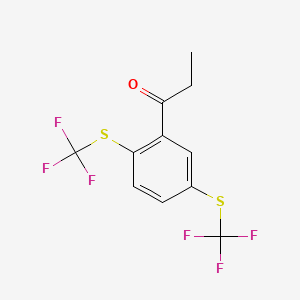
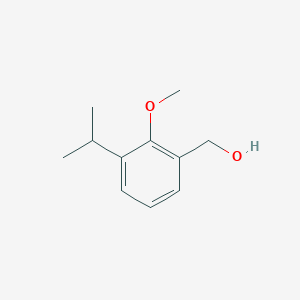

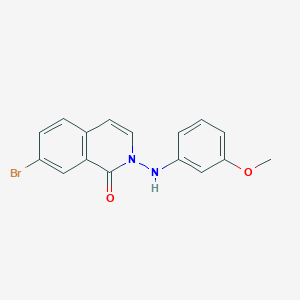
![3-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)prop-2-enal](/img/structure/B14070840.png)

